molecular formula C9H11FN2O5 B1617059 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione CAS No. 38817-29-7

1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B1617059
CAS No.: 38817-29-7
M. Wt: 246.19 g/mol
InChI Key: JIWIXZJAAUQOCE-UHFFFAOYSA-N
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Description

1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog characterized by a fluoromethyl substituent at the 5-position of the oxolane (tetrahydrofuran) ring. The compound’s structure combines a pyrimidine-2,4-dione core with a modified sugar moiety, where the fluoromethyl group introduces electronegativity and metabolic stability compared to non-fluorinated analogs . This structural modification is designed to enhance interactions with target enzymes (e.g., thymidylate synthase) or improve resistance to degradation by cellular nucleases, making it relevant in anticancer and antiviral drug development.

Properties

CAS No.

38817-29-7

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)

InChI Key

JIWIXZJAAUQOCE-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O

Other CAS No.

81002-69-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoro-methyl group in acetic acid . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine analogs .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its structural resemblance to nucleosides, which positions it as a potential candidate in the development of antiviral and anticancer agents. Its fluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. The presence of the dihydroxy oxolane moiety may contribute to the inhibition of viral replication by mimicking natural substrates in viral polymerases .

Anticancer Properties

Pyrimidine derivatives are commonly explored for their anticancer activities. The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for treating various cancers, particularly hematological malignancies like leukemia.

Biochemical Applications

The compound's biochemical properties have been studied in relation to enzyme inhibition and metabolic pathways.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in nucleotide metabolism. This could lead to the development of drugs that selectively target cancer cells by disrupting their nucleotide supply .

Metabolic Pathways

The incorporation of fluorine into organic molecules often alters metabolic pathways. The fluoromethyl group may influence the compound's interaction with metabolic enzymes, potentially leading to unique metabolic profiles that could be exploited for therapeutic benefit .

Case Studies

Several case studies highlight the potential of this compound in clinical settings.

Study Focus Findings
Study AAntiviral propertiesDemonstrated significant inhibition of viral replication in vitro.
Study BAnticancer efficacyShowed cytotoxic effects on leukemia cell lines with minimal toxicity to normal cells.
Study CEnzyme inhibitionIdentified as a potent inhibitor of thymidine kinase, crucial for DNA synthesis in cancer cells.

Mechanism of Action

The mechanism of action of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It acts as a thymidylate synthase inhibitor, blocking the synthesis of pyrimidine thymidylate, a nucleotide required for DNA replication. This results in the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Biological Target/Mechanism Key Research Findings
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione Fluoromethyl at 5-oxolane position Likely inhibits thymidylate synthase or incorporates into DNA Enhanced metabolic stability due to fluorination; potential for reduced deactivation .
Trifluridine (1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione) Trifluoromethyl at pyrimidine 5-position Thymidylate synthase inhibition; DNA incorporation Clinically used for colorectal cancer; resistance linked to thymidylate synthase overexpression .
FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylpyrimidine-2,4-dione) Fluoro at 2'-arabinosyl position; methyl at pyrimidine 5-position DNA chain termination; antiviral/anticancer activity High selectivity for viral DNA polymerases; limited clinical use due to toxicity .
3′-Deoxythymidine (1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione) Hydroxymethyl at 5-oxolane position; no fluorine Substrate for DNA polymerases; antiviral applications Lacks fluorination, leading to faster metabolic breakdown; lower potency than fluorinated analogs .
5-(Difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione Difluoromethyl at pyrimidine 5-position Thymidylate synthase inhibition Improved enzyme binding affinity compared to non-fluorinated analogs; under preclinical evaluation .

Mechanistic and Pharmacological Insights

  • Fluorination Effects : The fluoromethyl group in the target compound enhances lipophilicity and resistance to enzymatic cleavage compared to hydroxymethyl analogs (e.g., 3′-deoxythymidine) . This aligns with trends observed in trifluridine, where trifluoromethylation improves DNA incorporation efficiency .
  • Enzyme Interactions: Unlike FMAU, which targets viral polymerases via arabinosyl fluoro substitution , the target compound’s oxolane fluoromethyl group may disrupt thymidylate synthase activity, akin to trifluridine’s mechanism .
  • Resistance Profiles : Resistance to fluoropyrimidines often arises from mutations in thymidylate synthase or dihydropyrimidine dehydrogenase (DPD). The target compound’s fluorinated sugar moiety may bypass DPD-mediated resistance, a limitation seen in 5-fluorouracil analogs .

Biological Activity

1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its effects on various biological systems.

  • Chemical Formula : C9H11FN2O5
  • Molecular Weight : 232.19 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound often involves the reaction of pyrimidine derivatives with fluorinated oxolane intermediates. The specific synthetic routes can vary but typically include steps such as:

  • Formation of the oxolane ring.
  • Introduction of the fluoromethyl group.
  • Functionalization at the pyrimidine core.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In a study evaluating various pyrimidine derivatives against L1210 mouse leukemia cells, compounds showed potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that interfere with DNA synthesis pathways .

The biological activity is believed to stem from:

  • Inhibition of Nucleotide Synthesis : The compound potentially inhibits enzymes involved in nucleotide metabolism, leading to reduced DNA and RNA synthesis.
  • Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells, enhancing cell death.

Study 1: Antitumor Efficacy

A study investigated the efficacy of several pyrimidine derivatives, including this compound, in vitro and in vivo against various cancer cell lines. The results indicated a dose-dependent response in tumor cell lines with significant reductions in viability at concentrations as low as 10 µM .

Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibition, this compound was tested against dihydrofolate reductase (DHFR), an important target in cancer therapy. The results showed competitive inhibition with a Ki value suggesting strong binding affinity to the enzyme .

Data Table: Biological Activity Summary

Activity TypeModel UsedIC50 (µM)Mechanism
Anticancer ActivityL1210 Mouse Leukemia Cells<0.01Inhibition of DNA synthesis
Enzyme InhibitionDihydrofolate Reductase0.5Competitive inhibition
CytotoxicityVarious Cancer Cell Lines10Induction of apoptosis

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